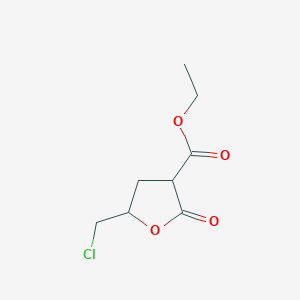
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound . It is a secondary amine with the chemical formula C10H13NO . The compound is part of the isoquinoline alkaloids family .
Molecular Structure Analysis
The molecular formula of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is CHN . Its average mass is 147.217 Da and its monoisotopic mass is 147.104797 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol include a density of 1.0±0.1 g/cm3, boiling point of 216.7±9.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.3±3.0 kJ/mol, flash point of 76.9±15.6 °C, and index of refraction of 1.547 . It has 1 H bond acceptor, 0 H bond donors, 0 freely rotating bonds, and 0 Rule of 5 violations .安全和危害
属性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-5-4-8-2-3-10(12)6-9(8)7-11/h2-3,6,12H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSNCXKJBYAIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301377 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
CAS RN |
88493-58-7 |
Source


|
| Record name | 88493-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of compounds containing the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol moiety, like Ro04-5595, contribute to their interaction with the NR2B receptor?
A1: While the provided research focuses on the development and characterization of [11C]Ro04-5595 as a PET radiotracer, it doesn't delve into the specific binding interactions of the compound with the NR2B receptor. [] Further research, including molecular docking studies and analysis of structure-activity relationships, would be needed to elucidate the precise binding mode and the contribution of the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol moiety to the interaction.
Q2: The research highlights the potential of [11C]Ro04-5595 for PET imaging of NR2B receptors in vivo. What are the advantages of using a PET radiotracer based on the 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol scaffold for studying NR2B distribution in the brain?
A2: The research demonstrates that [11C]Ro04-5595 exhibits favorable characteristics for PET imaging, including good brain uptake, a suitable pharmacokinetic profile with rapid washout, and high selectivity for NR2B receptors. [] These properties make it a valuable tool for studying the distribution and density of NR2B receptors in the brain, potentially leading to a better understanding of their role in various neurological processes and diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)

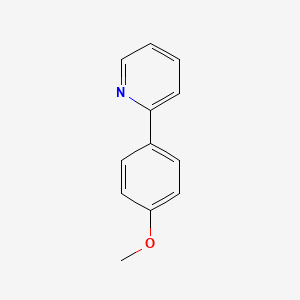

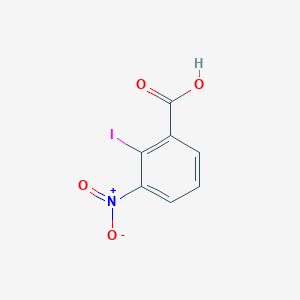
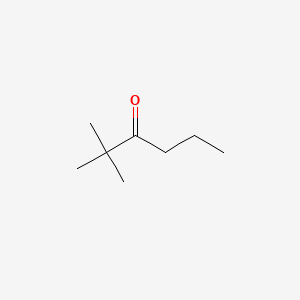
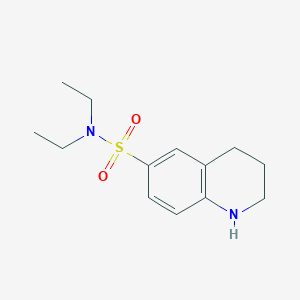

![4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1296255.png)
